molecular formula C12H26O8S B1676794 m-PEG6-Ms CAS No. 130955-38-3

m-PEG6-Ms

Cat. No. B1676794
CAS RN: 130955-38-3
M. Wt: 330.4 g/mol
InChI Key: GIZXGFFADYUCPD-UHFFFAOYSA-N
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Description

M-PEG6-Ms is a PEG-based PROTAC linker . It contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG6-Ms can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG6-Ms is 374.45 . Its chemical formula is C14H30O9S . The SMILES representation is COCCOCCOCCOCCOCCOCCOS©(=O)=O .


Chemical Reactions Analysis

The mesyl group in m-PEG6-Ms is a good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The hydrophilic PEG spacer in m-PEG6-Ms increases its solubility in aqueous media . The water solubility properties of the PEG chain are enhanced with longer PEG chains .

Scientific Research Applications

Pharmaceutical Research and Development

m-PEG6-Ms: is commonly used as a PEG linker in pharmaceutical research, particularly in the development of biopharmaceuticals such as protein or peptide therapeutics. The mesyl group in m-PEG6-Ms acts as a good leaving group for nucleophilic substitution reactions, which is beneficial for modifying drugs to enhance their bioactivity and pharmacokinetic properties .

Solubility Enhancement

The hydrophilic PEG spacer in m-PEG6-Ms increases solubility in aqueous media, which is crucial for drugs that have poor solubility. This property is used to improve the delivery and efficacy of therapeutic agents .

Mechanism of Action

Target of Action

m-PEG6-Ms is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

m-PEG6-Ms acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of m-PEG6-Ms is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation by PROTACs allows for the selective degradation of target proteins .

Pharmacokinetics

The pharmacokinetic properties of m-PEG6-Ms are largely determined by its role as a linker in PROTACs. The hydrophilic PEG spacer in m-PEG6-Ms increases solubility in aqueous media . The water solubility properties of the PEG chain are enhanced with longer PEG chains . These properties can impact the bioavailability of the PROTACs in which m-PEG6-Ms is used.

Result of Action

The result of the action of m-PEG6-Ms, as part of a PROTAC, is the selective degradation of target proteins . This can have various molecular and cellular effects, depending on the specific target protein being degraded.

Action Environment

The action of m-PEG6-Ms can be influenced by various environmental factors. For instance, the hydrophilic nature of the PEG spacer in m-PEG6-Ms can enhance its solubility in aqueous environments . This can influence the compound’s action, efficacy, and stability.

Future Directions

As a PEG-based PROTAC linker, m-PEG6-Ms has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXGFFADYUCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG6-Ms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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